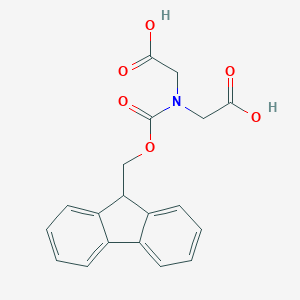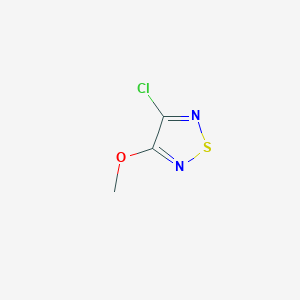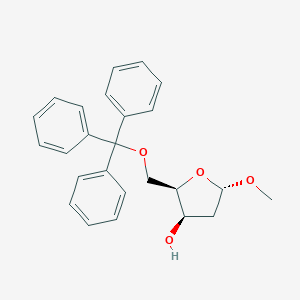
Fmoc-Iminodiessigsäure
Übersicht
Beschreibung
N-Fmoc-iminodiacetic acid is a chemical compound with the molecular formula C19H17NO6 and a molecular weight of 355.34 g/mol . It is commonly used in peptide synthesis as a reagent to introduce a glycine residue with free N- and C-termini by acylation . The compound is characterized by its white to off-white solid form and has a melting point of 213-217°C .
Wissenschaftliche Forschungsanwendungen
N-Fmoc-iminodiacetic acid has a wide range of applications in scientific research. In chemistry, it is used in peptide synthesis to introduce glycine residues . In biology, it is used to study protein interactions and functions. In medicine, it is used in the development of peptide-based drugs and therapeutic agents . The compound is also used in the industry for the production of various peptide-based products .
Wirkmechanismus
Target of Action
Fmoc-iminodiacetic acid, also known as N-Fmoc-iminodiacetic acid or Fmoc-Ida-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, where it serves as a protecting group .
Mode of Action
The mode of action of Fmoc-iminodiacetic acid involves the protection of the amine group of amino acids during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This property allows for the selective removal of the Fmoc group without disturbing other parts of the molecule .
Biochemical Pathways
In the context of biochemical pathways, Fmoc-iminodiacetic acid plays a crucial role in the synthesis of complex compounds such as peptides and proteins . It is a key component in solid-phase peptide synthesis (SPPS), a process that allows for the efficient assembly of peptides .
Result of Action
The primary result of Fmoc-iminodiacetic acid’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, Fmoc-iminodiacetic acid allows for the precise assembly of amino acids into peptides . After the peptide chain is assembled, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-iminodiacetic acid is influenced by the chemical environment. For instance, its removal requires a basic environment . Additionally, the stability of Fmoc-iminodiacetic acid is affected by storage conditions. It is typically stored at temperatures between 2-8°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
Fmoc-iminodiacetic acid plays a significant role in biochemical reactions, particularly in peptide synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Molecular Mechanism
The Fmoc group in Fmoc-iminodiacetic acid is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This mechanism allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Temporal Effects in Laboratory Settings
The Fmoc group in Fmoc-iminodiacetic acid has been found to be completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . This stability is crucial for its use in peptide synthesis, as it allows for the controlled removal of the Fmoc group at the appropriate stage of the synthesis process .
Metabolic Pathways
Fmoc-iminodiacetic acid is primarily used in the synthesis of peptides, and as such, its metabolic pathways are largely related to peptide synthesis . It is used as a protecting group for amines during the synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Fmoc-iminodiacetic acid can be synthesized through various methods. One common method involves the reaction of iminodiacetic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction typically takes place in an aqueous dioxane solution. Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of N-Fmoc-iminodiacetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: N-Fmoc-iminodiacetic acid undergoes various chemical reactions, including acylation, substitution, and deprotection. The acylation reaction is commonly used to introduce a glycine residue with free N- and C-termini . The compound can also undergo substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of N-Fmoc-iminodiacetic acid include fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate, and dioxane . The deprotection of the Fmoc group is typically carried out using a base such as piperidine in N,N-dimethylformamide (DMF) .
Major Products Formed: The major products formed from the reactions of N-Fmoc-iminodiacetic acid include glycine residues with free N- and C-termini and various substituted derivatives depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
N-Fmoc-iminodiacetic acid is unique in its ability to introduce glycine residues with free N- and C-termini by acylation . Similar compounds include N-(2-Hydroxyethyl)iminodiacetic acid, Fmoc-L-photo-leucine, and Fmoc-β-(3-pyridyl)-Ala-OH . These compounds also contain the Fmoc group but differ in their specific functional groups and applications.
Eigenschaften
IUPAC Name |
2-[carboxymethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-20(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHILYINDTUUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112918-82-8 | |
| Record name | N-Fmoc-iminodiacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)
